molecular formula C21H17ClO3 B3752835 [4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate

[4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate

Cat. No.: B3752835
M. Wt: 352.8 g/mol
InChI Key: VJOJCJYILSICMJ-UHFFFAOYSA-N
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Description

[4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl group and a 2-chlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate typically involves the esterification of 2-(2-chlorophenoxy)acetic acid with 4-(4-methylphenyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenoxyacetates.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and substitution reactions.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a candidate for drug development due to its structural features that may interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate exerts its effects is primarily through its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release active phenolic and carboxylic acid derivatives, which may interact with enzymes or receptors in biological systems. The chlorophenoxy moiety can participate in binding interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

    [4-(4-Bromophenyl)phenyl] 2-(2-chlorophenoxy)acetate: Similar structure but with a bromine atom instead of a methyl group.

    [4-(4-Methylphenyl)phenyl] 2-(2-fluorophenoxy)acetate: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness:

  • The presence of the 4-methylphenyl group provides unique steric and electronic properties that can influence the compound’s reactivity and interactions.
  • The chlorophenoxy moiety offers specific binding capabilities that can be exploited in various applications.

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO3/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)25-21(23)14-24-20-5-3-2-4-19(20)22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOJCJYILSICMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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